molecular formula C8H6FN3O B6270663 2-azido-1-(4-fluorophenyl)ethan-1-one CAS No. 118887-70-0

2-azido-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B6270663
CAS No.: 118887-70-0
M. Wt: 179.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-Azido-1-(4-fluorophenyl)ethan-1-one involves dissolving 1-(4-Fluorophenyl)ethanone (7.239 mmol, 1.0 equiv.) in acetonitrile (18 ml) in a round bottom flask. To the stirred mixture, p-toluenesulphonic acid (10.858 mmol, 1.5 equiv.) and N-bromosuccinimide (10.134 mmol, 1.4 equiv.) are added, and the solution is heated to reflux for 1 to 1.5 h until completion of the reaction .


Molecular Structure Analysis

The crystal structure of this compound is stabilized by C-H⋯O hydrogen bonds, which link the molecules into chains running parallel to the a axis .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H6FN3O. The average mass is 179.151 Da and the monoisotopic mass is 179.049484 Da .

Scientific Research Applications

Fluorinated Compounds in Drug Design and Material Science

Fluorinated compounds play a critical role in the pharmaceutical industry due to their unique properties, such as increased lipophilicity, metabolic stability, and bioavailability. The inclusion of a fluorine atom or a fluorinated moiety can significantly alter the biological activity of a molecule, making fluorinated compounds highly valuable in drug design and development. For instance, fluoroalkylation reactions in aqueous media have been extensively studied, showcasing the importance of incorporating fluorinated groups into target molecules under environmentally friendly conditions (Song et al., 2018). This research area's advancements highlight the growing interest in developing methods for the efficient and selective introduction of fluorinated groups, which is highly relevant to the study and application of 2-azido-1-(4-fluorophenyl)ethan-1-one.

Azides in Click Chemistry and Bioconjugation

Azides are pivotal in organic synthesis and bioconjugation, particularly in click chemistry reactions, due to their high reactivity and specificity. The azide group in this compound presents opportunities for bioconjugation and the synthesis of complex molecules through click chemistry. Click chemistry, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating new compounds with potential applications in drug development, material science, and bioconjugation. The versatility and efficiency of click chemistry reactions involving azides underscore the potential utility of this compound in synthesizing novel compounds with enhanced properties and functionalities.

Potential Applications in Sensor Development and Imaging

The structural features of this compound, including the azide group and the fluorinated aromatic ring, suggest potential applications in developing fluorescent probes and sensors. Fluorinated compounds and azides have been utilized in the design of fluorescent chemosensors and probes due to their ability to modulate fluorescence properties and participate in specific reactions with analytes. Research on fluorescent chemosensors based on different fluorophoric platforms indicates the growing interest in developing highly selective and sensitive sensors for various analytes (Roy, 2021). The unique properties of this compound could be leveraged in creating novel fluorescent probes for imaging and detection purposes in biological and environmental samples.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-1-(4-fluorophenyl)ethan-1-one involves the conversion of 4-fluorophenylacetic acid to 4-fluorophenylacetyl chloride, which is then reacted with sodium azide to form 2-azido-1-(4-fluorophenyl)ethan-1-one.", "Starting Materials": [ "4-fluorophenylacetic acid", "Thionyl chloride", "Sodium azide", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 4-fluorophenylacetic acid to 4-fluorophenylacetyl chloride", "4-fluorophenylacetic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 4-fluorophenylacetyl chloride.", "Step 2: Reaction of 4-fluorophenylacetyl chloride with sodium azide", "4-fluorophenylacetyl chloride is dissolved in anhydrous ethanol and reacted with sodium azide in the presence of a catalyst such as copper(I) iodide or copper(II) sulfate to form 2-azido-1-(4-fluorophenyl)ethan-1-one.", "Step 3: Purification of 2-azido-1-(4-fluorophenyl)ethan-1-one", "The crude product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate, and the purity is confirmed by NMR spectroscopy and melting point analysis." ] }

118887-70-0

Molecular Formula

C8H6FN3O

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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